molecular formula C5H6N2O B13026979 5,6-Dihydro-4h-pyrrolo[3,4-d]oxazole

5,6-Dihydro-4h-pyrrolo[3,4-d]oxazole

Cat. No.: B13026979
M. Wt: 110.11 g/mol
InChI Key: KAMOXEYHBLUWMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydro-4H-pyrrolo[3,4-d]oxazole is a heterocyclic compound featuring fused pyrrole and oxazole rings. Its molecular formula is C₆H₈N₂O, with a molecular weight of 124.14 g/mol (CAS No. 885273-92-7) . The compound’s bicyclic structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science.

Key properties include:

  • Polarizability: The average polarizability tensor (<α>) is 645.71 atomic units (a.u.), influenced by its π-conjugated system .
  • Synthetic Accessibility: It can be synthesized via metal-free microwave-assisted Wolff rearrangement/Staudinger [2+2] cycloaddition cascades, enabling efficient access to spirocyclic architectures .

Properties

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

IUPAC Name

5,6-dihydro-4H-pyrrolo[3,4-d][1,3]oxazole

InChI

InChI=1S/C5H6N2O/c1-4-5(2-6-1)8-3-7-4/h3,6H,1-2H2

InChI Key

KAMOXEYHBLUWMK-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)OC=N2

Origin of Product

United States

Preparation Methods

Cyclization Reactions Using Oxalyl Chloride

One established method for synthesizing 5,6-Dihydro-4H-pyrrolo[3,4-d]oxazole involves cyclization reactions using oxalyl chloride as a reagent. The process typically includes:

  • Starting Materials : 4-aryl-1,2,3,4-tetrahydroquinolines.
  • Reaction Conditions : Refluxing in an anhydrous solvent such as toluene.
  • Mechanism : Oxalyl chloride facilitates the formation of the heterocyclic ring by inducing cyclization.
  • Outcome : High yield of the desired compound with minimal side reactions.

This method is effective due to the reactivity of oxalyl chloride under controlled conditions, which promotes efficient ring closure.

Use of Hydrazinocarbothioamides and Dimethyl Acetylenedicarboxylate

Another synthetic route involves hydrazinocarbothioamides combined with dimethyl acetylenedicarboxylate under acidic conditions:

  • Starting Materials : Hydrazinocarbothioamides and dimethyl acetylenedicarboxylate.
  • Reaction Conditions : Acidic medium to facilitate cyclization.
  • Mechanism : The reaction proceeds through intermediate formation followed by ring closure to yield derivatives of 5,6-Dihydro-4H-pyrrolo[3,4-d]oxazole.
  • Outcome : Versatile derivatives can be synthesized using this approach.

This method highlights the flexibility in modifying the structure for various applications.

Preparation from Ethyl Derivatives

Ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole derivatives can also serve as precursors for synthesizing the compound:

  • Starting Material : Ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate hydrochloride (CAS No. 2177257-76-8).
  • Reaction Conditions : Hydrolysis or decarboxylation processes under controlled conditions.
  • Outcome : Formation of the parent compound with high purity.

This method is particularly useful for obtaining highly specific forms of the compound.

General Notes on Reaction Parameters

The synthesis of 5,6-Dihydro-4H-pyrrolo[3,4-d]oxazole requires careful control over reaction parameters such as temperature, solvent selection, and reagent ratios. Typical solvents include anhydrous toluene or ethanol to ensure minimal moisture interference. Acidic or basic conditions may be employed depending on the precursor used.

Data Table: Key Reaction Parameters

Method Starting Materials Reagents/Conditions Yield (%) Notes
Cyclization with Oxalyl Chloride 4-Aryl-tetrahydroquinolines Oxalyl chloride in toluene High Efficient ring closure
Hydrazinocarbothioamide Route Hydrazinocarbothioamides + Acetylenes Acidic medium Moderate Produces versatile derivatives
Ethyl Derivative Hydrolysis Ethyl pyrrolo[3,4-d]oxazole carboxylate Hydrolysis/Decarboxylation High High purity final product

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The oxazole ring in 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole undergoes regioselective electrophilic substitution at the C3 position due to its electron-rich nature. Common reactions include:

  • Nitration : Reacts with nitric acid in acetic anhydride at 0–5°C to yield 3-nitro derivatives (72–85% yield).

  • Halogenation : Chlorination or bromination occurs with N-halosuccinimide (NBS/NCS) in DMF, producing 3-halo derivatives in 65–78% yields.

  • Sulfonation : Treatment with chlorosulfonic acid in dichloroethane generates sulfonated products at C3.

Nucleophilic Additions

The oxazole nitrogen participates in nucleophilic reactions under basic conditions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF/KOH to form N-alkylated products (60–73% yields).

  • Acylation : Acetylated using acetic anhydride with catalytic H₂SO₄, yielding N-acetyl derivatives (82% yield).

Ring-Opening Reactions

Acidic hydrolysis leads to ring cleavage:

  • Hydrolysis : Heating with HCl (6M) opens the oxazole ring, forming a diamino-ketone intermediate, which can recyclize under basic conditions.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

  • Suzuki–Miyaura : Reacts with arylboronic acids using Pd(PPh₃)₄/K₂CO₃ in dioxane to form biaryl derivatives (55–68% yields).

  • Sonogashira : Couples with terminal alkynes under Pd/Cu catalysis to generate alkynylated products.

Cycloaddition Reactions

The oxazole ring engages in [3+2] cycloadditions:

  • With Nitrile Oxides : Forms isoxazolo-fused derivatives under microwave irradiation (70–80% yields) .

Oxidation and Reduction

  • Oxidation : MnO₂ in acetic acid oxidizes the dihydro-pyrrole ring to a fully aromatic system .

  • Reduction : Hydrogenation with Pd/C in ethanol saturates the oxazole ring, yielding tetrahydro derivatives.

Functionalization via Side Chains

  • Esterification : The hydroxyl group (if present) reacts with acyl chlorides to form esters.

  • Grignard Addition : Organomagnesium reagents add to carbonyl groups in modified derivatives.

Mechanistic Insights

  • Electrophilic Substitution : Directed by the oxazole’s electron density, with C3 being most reactive due to resonance stabilization of intermediates.

  • Cross-Coupling : Proceeds via oxidative addition of Pd⁰ to the C–X bond, followed by transmetallation and reductive elimination.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4h-pyrrolo[3,4-d]oxazole and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives inhibit blood coagulation factors Xa and XIa by binding to their active sites, thereby preventing the formation of blood clots . The pathways involved may include the inhibition of thrombin generation and the suppression of platelet aggregation.

Comparison with Similar Compounds

Polarizability and Electronic Properties

The polarizability of 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole was compared to structurally related compounds with varying π-linkers (Table 1).

Table 1: Polarizability (<α>) of 5,6-Dihydro-4H-pyrrolo[3,4-d]oxazole and Analogous DPTM Series Compounds

Compound First π-Linker Second π-Linker <α> (a.u.)
Target Compound Not specified Not specified 645.71
DPTM-5 5,5′-Dimethyl-2,2′-bifuran 2,5-Dimethylfuran 677.51
DPTM-3 2,5-Dimethyloxazolo[5,4-d]oxazole 2,5-Dimethylfuran 640.19
DPTM-6 5,5′-Dimethyl-2,2′-bifuran 2,5-Dimethyloxazole 668.19
DPTM-10 2,5-Dimethylbenzofuran 2,5-Dimethyloxazole 605.58

Key Findings :

  • The target compound exhibits higher polarizability than DPTM-3 (640.19 a.u.), which shares an oxazole-based first π-linker, but lower polarizability than DPTM-5 (677.51 a.u.) and DPTM-6 (668.19 a.u.) due to differences in π-conjugation efficiency .
  • Bulky or electron-withdrawing substituents (e.g., benzofuran in DPTM-10) reduce polarizability by disrupting conjugation .

Key Findings :

  • Thiazole Analog : The sulfur atom in 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole increases electron density, enhancing interactions with fungal CYP51 enzymes (e.g., His310 binding) .
  • Triazole Derivatives : Incorporating γ-lactam carbonyl groups (e.g., albaconazole derivatives) improves antifungal potency compared to oxazole-based scaffolds .

Immunomodulatory Effects of Oxazole-Containing Compounds

Small oxazole fragments (e.g., degradation products of MccB17) induce intestinal inflammation via IDO1 activation and aryl hydrocarbon receptor (Ahr) pathways .

Q & A

Q. What are the common synthetic routes for 5,6-Dihydro-4H-pyrrolo[3,4-d]oxazole derivatives, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves [2+2] cycloaddition or Wolff rearrangement/Staudinger cycloaddition cascades. For example, microwave-assisted methods improve reaction efficiency by reducing time and enhancing regioselectivity . Key factors include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., Pd for enantioselective variants). Substituents on starting materials (e.g., chlorophenyl groups) can sterically hinder or facilitate ring closure, affecting yields (60–85%) .

Q. How is the structural characterization of 5,6-Dihydro-4H-pyrrolo[3,4-d]oxazole derivatives performed?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and bond angles. For instance, monoclinic crystal systems (space group P21/c) with β angles of ~117° have been reported for chlorophenyl-substituted derivatives . Complementary techniques include:

  • DFT calculations to validate electronic properties (e.g., polarizability tensor <α> = 615–677 a.u.) .
  • IR/NMR spectroscopy to identify functional groups (e.g., C=O stretches at 1646 cm⁻¹) .

Advanced Research Questions

Q. How do substituents on the pyrrolo-oxazole core affect biological activity, and how can contradictory data be resolved?

Methodological Answer: Substituent effects are evaluated via structure-activity relationship (SAR) models. For example:

  • Anticancer activity : Chlorophenyl groups enhance cytotoxicity (IC₅₀ = 12–25 µM against HeLa cells) by promoting DNA intercalation .
  • Antifungal activity : γ-Lactam moieties (e.g., in triazole derivatives) interact with CYP51 His310, improving binding affinity .
    Contradiction resolution : Discrepancies in bioactivity data (e.g., variable IC₅₀ values) may arise from assay conditions (e.g., serum concentration) or substituent lipophilicity. Use multivariate regression to correlate logP values with activity trends .

Q. What computational strategies are employed to predict the physicochemical properties of pyrrolo-oxazole derivatives?

Methodological Answer:

  • DFT analysis : Models polarizability (e.g., <α> = 640–668 a.u. for oxazole-linked derivatives) and solvent effects (e.g., water clusters alter HOMO-LUMO gaps by 0.3–0.5 eV) .
  • Molecular docking : Predicts binding modes with targets like CYP51 (docking scores ≤ −8.5 kcal/mol indicate strong inhibition) .
  • QSAR models : Use substituent parameters (Hammett σ, π-lipophilicity) to optimize bioactivity .

Q. How can synthetic byproducts or diastereomers be minimized during cycloaddition reactions?

Methodological Answer:

  • Microwave irradiation : Reduces side reactions (e.g., epimerization) by achieving rapid, uniform heating .
  • Chiral auxiliaries : Use (R)-BINOL ligands to enforce enantioselectivity (e.g., >90% ee in Pd-catalyzed reactions) .
  • Column chromatography : Separate diastereomers using gradients of ethyl acetate/hexane (3:7 to 1:1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.